molecular formula C13H25ClN2O2 B6302114 Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2177266-39-4

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B6302114
CAS No.: 2177266-39-4
M. Wt: 276.80 g/mol
InChI Key: RIMWWSBPAUBQIC-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in the diazaspiro framework. The 5-methyl substituent and tert-butyl carbamate group contribute to its steric and electronic properties, making it a valuable intermediate in medicinal chemistry for drug discovery . Its hydrochloride form enhances solubility for synthetic applications. Key identifiers include CAS 2306248-63-3 (free base), molecular formula C₁₃H₂₄N₂O₂ (free base), and molecular weight 240.34 g/mol (free base). The hydrochloride derivative is typically stored under inert conditions (2–8°C) to maintain stability .

Properties

IUPAC Name

tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13;/h10,14H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMWWSBPAUBQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC12CNC2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Structural and Physical Properties

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₃H₂₄N₂O₂C₁₃H₂₅ClN₂O₂
Molecular Weight (g/mol)240.347276.80
IUPAC Nametert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylatetert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Storage Conditions-20°C, inert atmosphere2–8°C, protect from light

Synthetic Routes to the Diazaspiro[3.5]Nonane Core

The diazaspiro[3.5]nonane scaffold is constructed via cyclization reactions, with the methyl and tert-butyl groups introduced through tailored reagents.

Cyclization of Diamine Precursors

A widely employed method involves the reaction of 1,3-diaminopropane with ethyl acetoacetate under acidic conditions. The methyl group at the 5-position originates from the acetoacetate moiety, while the tert-butyl ester is introduced via a Boc-protection step.

Representative Reaction Conditions :

  • Solvent: Anhydrous ethanol

  • Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Temperature: Reflux (78°C)

  • Time: 12–16 hours

  • Yield: 68–72%

The intermediate tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Methyl Group Introduction

The 5-methyl substituent is installed using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of the intermediate with NaH in THF at 0°C, followed by slow addition of methyl iodide, affords the methylated product in 85% yield.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is achieved by bubbling HCl gas through a solution of the compound in anhydrous diethyl ether . Alternative methods use concentrated hydrochloric acid in ethanol at 0–5°C, yielding crystalline solids after filtration and drying under vacuum.

Table 2: Hydrochloride Salt Synthesis Parameters

ParameterConditions
SolventEthanol or diethyl ether
Acid SourceHCl gas or conc. HCl
Temperature0–5°C
Isolation MethodFiltration, vacuum drying
Purity≥95% (HPLC)

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic cyclization steps, reducing side reactions. Key industrial parameters include:

Table 3: Industrial Process Optimization

FactorOptimization Strategy
Catalyst LoadingReduced to 5 mol% PTSA
Solvent RecoveryEthanol distillation reuse
PurificationRecrystallization (hexane/EtOAc)
Throughput50–100 kg/batch

Analytical Characterization

Final product validation employs:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic peaks at δ 1.44 (s, 9H, tert-butyl) and δ 2.30 (s, 3H, methyl).

  • Mass Spectrometry: ESI-MS m/z 241.2 [M+H]⁺ for the free base.

  • HPLC: Retention time 8.2 min (C18 column, 70:30 H₂O/MeCN) .

Chemical Reactions Analysis

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and esterification reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has been identified as a useful scaffold in the development of bioactive compounds. Its structural features allow for modifications that can enhance biological activity.

Drug Development

The compound is being investigated for its role in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes involved in disease processes. For instance, derivatives of this compound have shown promise as inhibitors of RET kinases, which are implicated in various cancers and developmental disorders .

Neuropharmacology

Research indicates that compounds related to diazaspiro systems may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The unique spirocyclic structure contributes to the modulation of neurotransmitter systems .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures.

Case Studies

Several case studies highlight the applications and effectiveness of this compound in research:

RET Kinase Inhibitors

A study demonstrated the synthesis of a series of RET kinase inhibitors based on this compound's scaffold, showing IC50 values in the nanomolar range against cancer cell lines . This underscores its potential in targeted cancer therapies.

Neuroprotective Agents

In another investigation, derivatives were tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results indicated significant improvements in cell viability and reductions in apoptotic markers, suggesting therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, when used as an intermediate in the synthesis of kinase inhibitors, it may interact with the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Diazaspiro Compounds

Compound Name Substituent(s) Key Structural Features CAS Number Molecular Formula (Hydrochloride) Molecular Weight (Hydrochloride)
Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 5-methyl, tert-butyl carboxylate Spiro[3.5] backbone with methyl at position 5 2306248-63-3* C₁₃H₂₅ClN₂O₂ 262.78 (calculated)†
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride No methyl substituent Unsubstituted spiro[3.5] backbone 1023301-84-9 C₁₂H₂₃ClN₂O₂ 262.78
Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 1-oxo group Ketone at position 1 1032158-48-7 C₁₂H₂₀N₂O₃ 240.30
7-(4-Methylbenzenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane 2-oxa, 7-sulfonyl Oxygen in place of nitrogen; sulfonyl group N/A C₁₄H₂₀NO₃S 282.12

*CAS provided for free base; †Calculated by adding HCl (36.46 g/mol) to free base (240.34 g/mol).

Key Observations :

  • The 1-oxo variant introduces a polar ketone group, altering solubility and reactivity compared to the methyl-substituted compound .
  • The 2-oxa-7-sulfonyl analog () replaces a nitrogen with oxygen and adds a sulfonyl group, drastically modifying electronic properties and synthetic utility .

Key Observations :

  • All compounds share acute toxicity and skin/eye irritation risks , necessitating strict personal protective equipment (PPE) during handling .
  • The hydrochloride forms generally require refrigeration under inert conditions to prevent degradation .

Biological Activity

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 2306250-00-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in research and medicine.

  • IUPAC Name : tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to the modulation of enzymatic activity and receptor signaling pathways, resulting in diverse biological effects:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in therapeutic applications targeting diseases such as cancer and metabolic disorders .
  • Receptor Binding : It can bind to receptors involved in various physiological processes, potentially altering their activity and influencing cellular responses .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties through the inhibition of key signaling pathways involved in tumor growth. For instance, it has been evaluated for its efficacy against certain cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Neuroprotective Effects

Studies have suggested that this compound may also possess neuroprotective effects. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in neurodegenerative diseases .

Applications in Research

This compound is utilized in various scientific research applications:

  • Synthesis of Kinase Inhibitors : It serves as a reagent in the synthesis of kinase inhibitors, which are critical for developing targeted therapies in cancer treatment .
  • Drug Development : Ongoing research is exploring its potential as a therapeutic agent for conditions like cancer and neurodegenerative diseases .
  • Material Science : The compound is also being investigated for its role in creating advanced materials due to its unique structural properties .

Case Study 1: Anticancer Activity

In a study assessing the anticancer activity of various diazaspiro compounds, this compound was found to inhibit the growth of breast cancer cell lines at concentrations below 10 μM. The study highlighted its potential as a lead compound for further development .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting a protective mechanism that warrants further exploration .

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerInhibits cell proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress-induced damage
Enzyme InhibitionModulates activity of specific enzymes
Receptor BindingAlters receptor signaling pathways

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability?

Store refrigerated (2–8°C) in a tightly sealed container within a dry, well-ventilated environment. Avoid exposure to ignition sources and electrostatic discharge. Storage under these conditions maintains chemical stability, as decomposition products (e.g., CO, NOx) are primarily reported under fire conditions .

Q. What personal protective equipment (PPE) is essential during handling?

Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves prior to use and follow proper removal techniques to avoid skin contact. For bulk handling, flame-retardant antistatic clothing is advised. Respiratory protection is generally unnecessary unless airborne particulates form .

Q. How should accidental exposure (e.g., skin/eye contact) be managed?

  • Skin: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing.
  • Eyes: Rinse with water for ≥15 minutes, holding eyelids open.
  • Ingestion/Inhalation: Seek medical attention; provide SDS to healthcare providers. First-aid protocols prioritize dilution and removal of the compound .

Q. Which analytical techniques are suitable for characterizing this compound?

Confirm identity via 1H/13C NMR (to verify spirocyclic and tert-butyl groups), HPLC (purity assessment), and mass spectrometry (molecular ion at m/z 240.3 for the free base). Cross-reference with CAS-specific spectral libraries to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting hazard classifications (e.g., acute toxicity vs. no data) across SDS be resolved?

Discrepancies in hazard data (e.g., H302 in vs. "no data" in ) necessitate independent validation. Conduct in vitro assays (e.g., Ames test for mutagenicity, skin irritation models) and compare with structurally analogous spirocyclic compounds. Prioritize SDS from peer-reviewed studies over commercial sources .

Q. What experimental design is recommended for assessing stability under non-standard conditions (e.g., varying pH/temperature)?

  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • pH Stability: Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.
  • Reference SDS-stated stability limits (e.g., refrigeration) as baseline controls .

Q. How can electrostatic charging risks during solid-phase synthesis be mitigated?

Use grounded equipment, antistatic containers, and humidity-controlled environments (40–60% RH). Electrostatic discharge (ESD) risks are highlighted in SDS for related spirocyclic compounds .

Q. What strategies optimize the Boc-deprotection of this compound while preserving the spirocyclic core?

Use mild acidic conditions (e.g., TFA in DCM at 0°C) to cleave the tert-butyl carbamate group. Monitor reaction progress via FT-IR (loss of Boc carbonyl peak at ~1750 cm⁻¹). Avoid prolonged exposure to strong acids to prevent ring-opening side reactions .

Q. How should researchers address the lack of ecotoxicological data for environmental risk assessments?

Apply read-across methods using data from structurally similar diazaspiro compounds. Prioritize testing for biodegradability (OECD 301) and aquatic toxicity (Daphnia magna EC50) if the compound enters waste streams .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported molecular weights (e.g., 240.3 g/mol vs. 240.2988 g/mol)?

Minor variations arise from isotopic abundance or rounding conventions. Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (theoretical m/z for C12H20N2O3: 240.1474). Cross-validate with independent synthetic batches .

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